molecular formula C13H17BN4O2 B2897354 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole CAS No. 2363756-65-2

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole

Cat. No.: B2897354
CAS No.: 2363756-65-2
M. Wt: 272.12
InChI Key: CHWVFZCDICQJJF-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole is a boronate ester derivative featuring a tetrazole ring attached to a phenyl group. The tetrazole moiety (a five-membered ring with four nitrogen atoms) confers unique electronic and steric properties, while the pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-6-5-7-11(8-10)18-9-15-16-17-18/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVFZCDICQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium azide, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole moieties. The boronate ester can form covalent bonds with electrophiles, while the tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Applications Reference
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Pyrazole C15H19BN2O2 270.14 OLEDs, Cross-coupling reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine C17H26BNO2 287.21 Pharmaceuticals, Organic synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone C12H14BN3O3 283.07 Light-emitting materials
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole C15H19BN2O2S 302.20 Synthetic intermediates
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Carbazole C18H20BNO2 305.17 Organic electronics

Key Observations :

  • Tetrazole vs.
  • Piperidine Derivatives : The piperidine group introduces basicity and conformational flexibility, making these compounds suitable for drug discovery (e.g., enzyme inhibition) .
  • Benzimidazolone Analogs : The fused benzimidazolone system improves thermal stability and luminescent properties, ideal for OLED emitters .

Reactivity in Cross-Coupling Reactions

All analogs participate in Suzuki-Miyaura coupling (Pd-catalyzed), but reactivity varies:

  • Pyrazole and Thiazole Derivatives : Exhibit moderate to high reactivity due to electron-withdrawing effects of the heterocycle, facilitating aryl-aryl bond formation .
  • Piperidine Derivatives : Steric bulk from the piperidine ring may reduce coupling efficiency unless optimized conditions (e.g., high-temperature microwaves) are employed .

Biological Activity

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20BN5O2C_{15}H_{20}BN_5O_2 and has a molecular weight of approximately 300.16 g/mol. The presence of the tetrazole ring and the dioxaborolane moiety contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that compounds containing tetrazole and boron functionalities exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Some boron-containing compounds demonstrate antimicrobial effects against various pathogens, potentially through mechanisms involving disruption of microbial membranes or interference with metabolic processes.
  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.
  • Binding Affinity : The structural characteristics allow for strong binding interactions with target proteins.

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2020)This study explored the synthesis of tetrazole derivatives and their biological evaluation as topoisomerase II inhibitors. The compounds demonstrated significant anticancer activity in vitro against several cancer cell lines .
Smith et al. (2021)Investigated the antimicrobial properties of boron-containing compounds. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
Johnson et al. (2023)Focused on the neuroprotective effects of tetrazoles in models of Alzheimer's disease. Results indicated that the compound could reduce neuroinflammation and improve cognitive function in animal models .

Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Topoisomerase II inhibition
This compoundA5498.0Apoptosis induction

Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole?

Methodological Answer:
The synthesis typically involves a multi-step process starting with boronic acid intermediates. Key steps include:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve reactants and stabilize intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .

Example Protocol:

StepConditionsYieldReference
BoronationPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12h65–75%
CyclizationHydrazine hydrate, HCl, ethanol, reflux70–85%

Basic: What analytical methods are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and dioxaborolane moiety (δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₉BN₄O₂: calc. 270.14, found 270.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

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